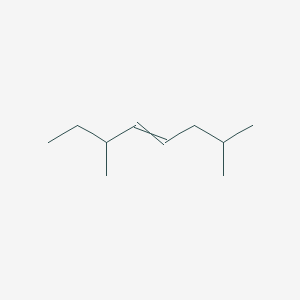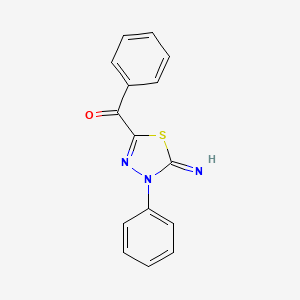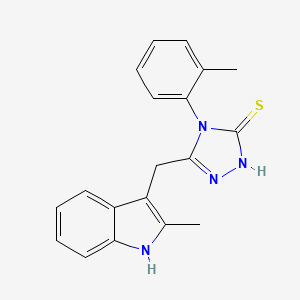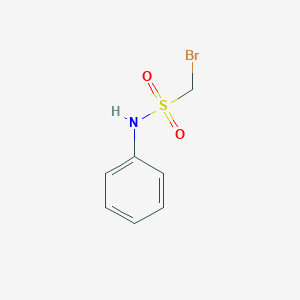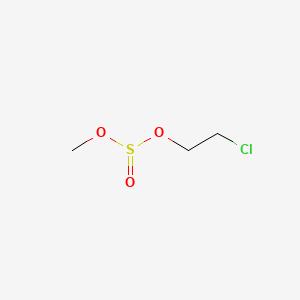
2-Chloroethyl methyl sulfite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl methyl sulfite is an organic compound with the molecular formula C3H7ClS. It is a colorless liquid with a distinct sulfurous odor. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
2-Chloroethyl methyl sulfite can be synthesized through the reaction of 2-chloroethanol with thionyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product along with by-products such as hydrogen chloride and sulfur dioxide.
Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-Chloroethyl methyl sulfite undergoes various chemical reactions, including:
1. Substitution Reactions:
Reagents and Conditions: Common reagents include nucleophiles such as sodium hydroxide or potassium hydroxide. The reaction typically occurs at elevated temperatures.
Major Products: The substitution of the chlorine atom results in the formation of 2-hydroxyethyl methyl sulfite.
2. Oxidation Reactions:
Reagents and Conditions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. The reaction is usually carried out in an aqueous medium.
Major Products: Oxidation leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.
3. Reduction Reactions:
Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reaction is typically conducted in an inert atmosphere.
Major Products: Reduction results in the formation of ethyl methyl sulfite.
Scientific Research Applications
2-Chloroethyl methyl sulfite has several applications in scientific research:
1. Chemistry:
- Used as a reagent in organic synthesis for the introduction of the chloroethyl group into various molecules.
- Employed in the study of reaction mechanisms and kinetics.
2. Biology:
- Investigated for its potential use as a cross-linking agent in protein and nucleic acid research.
- Studied for its effects on cellular processes and enzyme activity.
3. Medicine:
- Explored for its potential use in the development of chemotherapeutic agents.
- Investigated for its ability to modify biological molecules for therapeutic purposes.
4. Industry:
- Used in the production of specialty chemicals and intermediates.
- Employed in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloroethyl methyl sulfite involves the formation of reactive intermediates that can interact with various molecular targets. The compound can alkylate nucleophilic sites on proteins and nucleic acids, leading to modifications in their structure and function. This alkylation process is facilitated by the presence of the chloroethyl group, which acts as an electrophile.
Comparison with Similar Compounds
- 2-Chloroethyl ethyl sulfide
- 2-Chloroethyl isopropyl sulfide
- 2-Chloroethyl phenyl sulfide
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
Properties
CAS No. |
55913-34-3 |
|---|---|
Molecular Formula |
C3H7ClO3S |
Molecular Weight |
158.60 g/mol |
IUPAC Name |
2-chloroethyl methyl sulfite |
InChI |
InChI=1S/C3H7ClO3S/c1-6-8(5)7-3-2-4/h2-3H2,1H3 |
InChI Key |
OUIGTNBZFNTHIJ-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane](/img/structure/B14636212.png)
![Acetic acid;[2-(5-hydroxypentyl)cyclopenten-1-yl] acetate](/img/structure/B14636217.png)

![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzonitrile](/img/structure/B14636233.png)
![5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene](/img/structure/B14636241.png)

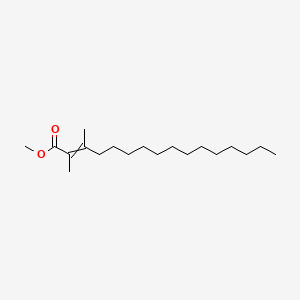
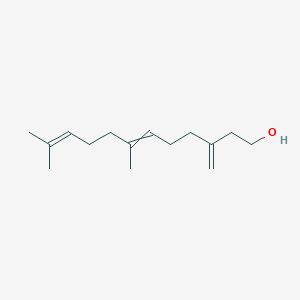
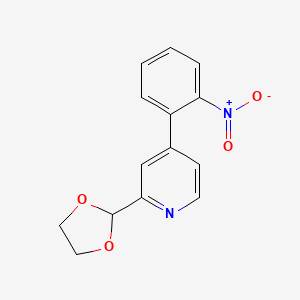
![4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14636281.png)
